2'-Hydroxyaucuparin

Descripción

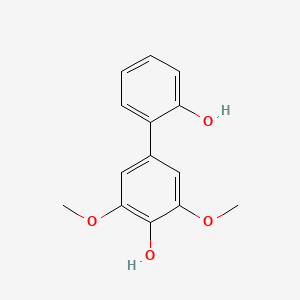

2'-Hydroxyaucuparin (C₁₄H₁₃O₄) is a biphenyl phytoalexin produced by plants in the Maloideae subfamily, such as Sorbus pohuashanensis, in response to biotic stress. It is characterized by a hydroxyl group at the 2′-position of the biphenyl scaffold and two methoxy groups at the 3- and 5-positions (Fig. 1) . This compound is synthesized de novo upon yeast extract (YE) induction, with its content peaking at 30 h post-treatment (422.75 μg·g⁻¹) . Its glycoside, 2′-Hydroxyaucuparin 2′-O-β-d-glucopyranoside, forms via glycosyltransferase activity and accumulates later (peak at 42 h, 1759.10 μg·g⁻¹) .

Propiedades

Número CAS |

98211-57-5 |

|---|---|

Fórmula molecular |

C14H14O4 |

Peso molecular |

246.26 g/mol |

Nombre IUPAC |

4-(2-hydroxyphenyl)-2,6-dimethoxyphenol |

InChI |

InChI=1S/C14H14O4/c1-17-12-7-9(8-13(18-2)14(12)16)10-5-3-4-6-11(10)15/h3-8,15-16H,1-2H3 |

Clave InChI |

CBRMMSPVRYLGMR-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC(=C1O)OC)C2=CC=CC=C2O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxyaucuparin typically involves the use of yeast extract to induce the formation of biphenyl phytoalexins in cell suspension cultures of Sorbus pohuashanensis . The process involves treating the cell cultures with yeast extract, which triggers the production of 2’-Hydroxyaucuparin and its glycosides. The content of 2’-Hydroxyaucuparin reaches its peak at around 30 hours after treatment .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for 2’-Hydroxyaucuparin. The compound is primarily studied and produced in laboratory settings using cell suspension cultures and yeast extract treatments .

Análisis De Reacciones Químicas

Types of Reactions: 2’-Hydroxyaucuparin undergoes various chemical reactions, including oxidation, reduction, and glycosylation. The compound can be converted to its glycoside form, 2’-Hydroxyaucuparin 2’-O-β-d-glucopyranoside, through the action of glycosyltransferase enzymes .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) are typically employed.

Glycosylation: Glycosyltransferase enzymes facilitate the addition of glucose moieties to 2’-Hydroxyaucuparin.

Major Products:

Oxidation: Oxidized derivatives of 2’-Hydroxyaucuparin.

Reduction: Reduced forms of the compound.

Glycosylation: 2’-Hydroxyaucuparin 2’-O-β-d-glucopyranoside.

Aplicaciones Científicas De Investigación

2’-Hydroxyaucuparin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mecanismo De Acción

2’-Hydroxyaucuparin exerts its effects primarily through its antimicrobial properties. The compound disrupts the cell membranes of pathogens, leading to their death. It also interferes with the metabolic processes of the pathogens, inhibiting their growth and proliferation . The molecular targets and pathways involved include the disruption of cell wall integrity and inhibition of essential enzymes in the pathogens .

Comparación Con Compuestos Similares

Noraucuparin (4,5-Dihydroxy-3-Methoxybiphenyl)

- Structure: Noraucuparin (C₁₃H₁₁O₃) lacks the 5-methoxy group present in 2'-Hydroxyaucuparin and has hydroxyls at positions 4 and 5 .

- Biosynthesis : Acts upstream in the biphenyl pathway. Generated from 3-hydroxy-5-methoxybiphenyl via biphenyl 4-hydroxylase (B4H) .

- Accumulation : Peaks earlier (18 h, 225.76 μg·g⁻¹) than this compound, suggesting sequential biosynthesis .

- Glycoside: Noraucuparin 5-O-β-d-glucopyranoside forms via glycosylation at the 5-hydroxy group .

Aucuparin (3,5-Dimethoxybiphenyl)

Dibenzofurans (e.g., Eriobofuran)

- Structure : Dibenzofurans arise from 2′-hydroxylated biphenyls like this compound via intramolecular cyclization .

- Role : Proposed as terminal metabolites in stress response pathways .

Accumulation Kinetics Under Stress

Table 1: Time-Dependent Accumulation of Biphenyls in YE-Treated S. pohuashanensis

| Compound | Peak Time (h) | Peak Content (μg·g⁻¹) | Glycoside Peak Time (h) | Glycoside Content (μg·g⁻¹) |

|---|---|---|---|---|

| Noraucuparin | 18 | 225.76 | 24 | 41.60 |

| This compound | 30 | 422.75 | 42 | 1759.10 |

Data reveal that this compound accumulates later and at higher concentrations than Noraucuparin, reflecting its role in sustained defense .

Analytical and Bioactivity Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.